physical and chemical properties of K2PtBr6
physical and chemical properties of K2PtBr6
An In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Hexabromoplatinate(IV) (K₂PtBr₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hexabromoplatinate(IV), with the chemical formula K₂PtBr₆, is an inorganic coordination compound belonging to the hexahalometallate class. It consists of a central platinum atom in the +4 oxidation state octahedrally coordinated to six bromide ligands, with two potassium cations providing charge balance. This compound serves as a critical precursor for the synthesis of various platinum-containing nanoparticles and complexes, and its well-defined crystal structure makes it a valuable model system for crystallographic studies. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and logical diagrams to illustrate key relationships and workflows.
Physical Properties
The physical characteristics of K₂PtBr₆ are well-documented, defined by its crystalline nature and composition. These properties are essential for its handling, storage, and application in further synthesis or experimental setups.
| Property | Value |
| Appearance | Orange, hygroscopic crystals[1] |
| Molecular Weight | 752.72 g/mol [2] |
| Density | 4.49 g/cm³ (calculated)[3] |
| Decomposition Temp. | 400 °C[2] |
| Solubility in Water | 1.89 g/100 mL[3][4] (Temperature not specified) |
| Band Gap | ~1.1 eV[5] |
Chemical Properties and Reactivity
The chemical behavior of K₂PtBr₆ is dictated by the stable hexabromoplatinate(IV) anion. The compound is non-magnetic and serves as a stable source of the [PtBr₆]²⁻ ion in solution.
| Property | Value |
| Chemical Formula | K₂PtBr₆ |
| Oxidation States | K⁺, Pt⁴⁺, Br⁻[3] |
| Magnetic Ordering | Non-magnetic[3] |
| Crystal Structure | Cubic (Antifluorite-type)[3] |
Stability and Decomposition
K₂PtBr₆ is a stable solid under standard conditions, though it is hygroscopic and should be stored in a dry environment[1][2]. Upon heating, it undergoes thermal decomposition at approximately 400 °C[2].
Reactivity and Ligand Exchange
The [PtBr₆]²⁻ anion is relatively inert but can undergo ligand substitution reactions under specific conditions. For example, in the presence of a high concentration of chloride ions, a stepwise substitution of bromide ligands for chloride can occur, leading to the formation of mixed-halide complexes such as [PtBr₅Cl]²⁻[1]. The compound is generally stable in neutral to acidic aqueous solutions.
Crystallographic Data
The crystal structure of K₂PtBr₆ has been precisely determined using single-crystal X-ray diffraction. It adopts a highly symmetric cubic lattice, a common arrangement for A₂BX₆-type compounds.
| Parameter | Value |
| Crystal System | Cubic[3] |
| Space Group | Fm̅3m (No. 225)[3] |
| Lattice Constant (a) | 10.37 Å[3] |
| Unit Cell Volume | 1114.52 ų[3] |
| Pt-Br Bond Length | 2.46 - 2.48 Å[1] |
| K-Br Bond Length | 3.64 - 3.67 Å[1] |
In this structure, the platinum(IV) ion is at the center of a regular octahedron formed by six bromide ions. These [PtBr₆]²⁻ octahedra are arranged on a face-centered cubic lattice, with potassium cations occupying the tetrahedral voids, each coordinated to twelve bromide ions[3].
Experimental Protocols
Synthesis of Potassium Hexabromoplatinate(IV)
This protocol describes a common method for preparing K₂PtBr₆ from chloroplatinic acid, a readily available platinum source.
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Preparation of Hexabromoplatinic Acid (H₂PtBr₆):
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Start with a solution of chloroplatinic acid, H₂PtCl₆.
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Add an excess of concentrated hydrobromic acid (HBr).
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Heat the solution gently to facilitate the substitution of chloride ligands with bromide. The color of the solution will change as the reaction proceeds.
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Continue heating until the evolution of HCl gas ceases, indicating the reaction is complete. The resulting solution contains H₂PtBr₆[1].
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Precipitation of K₂PtBr₆:
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Allow the H₂PtBr₆ solution to cool to room temperature.
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Prepare a saturated aqueous solution of a potassium salt, such as potassium bromide (KBr).
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Slowly add the KBr solution to the stirred H₂PtBr₆ solution.
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Potassium hexabromoplatinate(IV) will precipitate out of the solution due to its lower solubility[1].
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Isolation and Purification:
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Collect the orange precipitate by vacuum filtration.
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Wash the collected solid with small portions of cold water to remove soluble impurities.
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Further wash the product with ethanol or ether.
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Dry the final product in a desiccator over a suitable drying agent to yield pure, crystalline K₂PtBr₆.
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Characterization by Single-Crystal X-ray Diffraction (XRD)
This protocol outlines the general steps for determining the crystal structure of K₂PtBr₆.
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Crystal Selection and Mounting:
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Under a microscope, select a small, well-formed single crystal of K₂PtBr₆.
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Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
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Data Collection:
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Place the mounted crystal on a single-crystal X-ray diffractometer.
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Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
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A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.
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Rotate the crystal through a series of angles while collecting the diffraction patterns on a detector.
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Data Processing and Structure Solution:
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Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
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Apply corrections for factors such as Lorentz-polarization effects and absorption.
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Determine the unit cell parameters and space group from the diffraction data. For K₂PtBr₆, this would be the Fm̅3m space group[3].
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Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (Pt).
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Refine the structural model against the experimental data using least-squares methods, locating the positions of the K and Br atoms from difference Fourier maps. The refinement process optimizes atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns[1].
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Visualizations
The following diagrams illustrate the experimental workflow for synthesizing and characterizing K₂PtBr₆ and the logical relationship between its atomic structure and macroscopic properties.
